2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is a heterocyclic compound that combines elements of pyridine and thiophene. It features a carboxylic acid group attached to a thiophene ring and a hydroxypyridine moiety, which suggests potential biological and chemical reactivity. This compound falls within the broader category of pyridine derivatives, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is classified as:
The synthesis of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine can be approached through several methods:
The reaction conditions typically involve:
The molecular structure of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine consists of:
The molecular formula can be expressed as , indicating:
The compound can participate in various chemical reactions, including:
Reactions typically require specific conditions such as:
The mechanism by which 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine exerts its effects likely involves:
Studies suggest that compounds with similar structures may exhibit antimicrobial or anti-inflammatory properties, although specific data on this compound's biological activity is limited .
Key physical properties include:
Chemical properties are characterized by:
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine has potential applications in:
Arthrobacter spp. utilize specialized enzymatic machinery to degrade 4-hydroxypyridine derivatives, initiating mineralization through a conserved catabolic pathway. Strain IN13 metabolizes 4-hydroxypyridine via the kpi gene cluster (16 open reading frames), which encodes inducible enzymes that transform the heterocycle into central metabolic intermediates. Key intermediates include 3,4-dihydroxypyridine (3,4-DHP) and 3-(N-formyl)-formiminopyruvate, culminating in pyruvate and formate production [5]. This pathway enables bacterial growth with 4-hydroxypyridine as the sole carbon/energy source, highlighting its bioremediation potential for N-heterocyclic pollutants .
The first committed step involves KpiA, a flavin-dependent monooxygenase that hydroxylates 4-hydroxypyridine at the C3 position to form 3,4-DHP. This enzyme requires FAD, O₂, and NAD(P)H as cofactors, consuming 1 mol O₂ and 1 mol NADH per mol substrate converted [2]. KpiA exhibits strict substrate specificity for 4-hydroxypyridine but accepts both NADH and NADPH as electron donors. Mechanistically, anaerobic reduction of FAD by NADH accelerates >10-fold upon 4-hydroxypyridine binding, indicating substrate-gated flavin reduction—a hallmark of aromatic hydroxylases [2]. The enzyme is inhibited by substrate concentrations >0.5 mM and by thiol-blocking agents (e.g., p-chloromercuribenzoate), implicating cysteine residues in substrate binding [2].
Table 1: Key Intermediates in 4-Hydroxypyridine Degradation
Intermediate | Enzyme Involved | Catalytic Function |
---|---|---|
4-Hydroxypyridine | KpiA monooxygenase | C3 hydroxylation |
3,4-Dihydroxypyridine (DHP) | KpiC amidohydrolase | Oxidative ring cleavage |
3-(N-Formyl)-formiminopyruvate | KpiB hydrolase | Hydrolysis to 3-formylpyruvate |
3-Formylpyruvate | Spontaneous/enzymatic | Decarboxylation to pyruvate |
Ring cleavage is catalyzed by KpiC, a hypothetical amidohydrolase that converts 3,4-DHP into 3-(N-formyl)-formiminopyruvate without requiring O₂—distinguishing it from classic dioxygenases . Structural modeling suggests KpiC employs a metal-dependent mechanism (likely Zn²⁺ or Fe²⁺) to hydrolyze the C2–N bond, forming an aldehyde intermediate. This contrasts with Agrobacterium’s dioxygenase-dependent route, where 3,4-DHP undergoes meta-cleavage via O₂ insertion [5]. KpiC’s action exemplifies convergent evolution in N-heterocycle degradation, as Arthrobacter avoids oxygenative ring fission despite possessing homologous dioxygenases. Subsequent hydrolysis by KpiB yields 3-formylpyruvate, which spontaneously decarboxylates to pyruvate .
Thiophene and pyridine rings exhibit divergent microbial degradation mechanisms due to contrasting electronic properties:
Table 2: Degradation Pathway Contrasts
Feature | Pyridine Ring (4-Hydroxypyridine) | Thiophene Ring |
---|---|---|
Initial Activation | Hydroxylation (KpiA monooxygenase) | Sulfoxidation (P450/dioxygenase) |
Key Ring-Cleavage Enzyme | Amidohydrolase (KpiC, O₂-independent) | Dioxygenase (O₂-dependent) |
Cleavage Product | 3-(N-Formyl)-formiminopyruvate | Sulfur-containing aliphatic chains |
Central Metabolites | Pyruvate + formate | Acetate + pyruvate (via SO₄²⁻ release) |
Hybrid Degradation | Not characterized for thiophene-pyridines | Requires sequential ring processing |
Structural differences critically influence degradation kinetics:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9